1-Ethyl-3-methylimidazolium methyl sulfate

Description

The exact mass of the compound 1-Ethyl-3-methylimidazolium methyl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-3-methylimidazolium methyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylimidazolium methyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

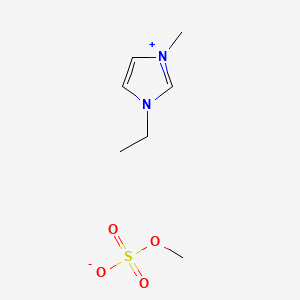

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSDLSWVIAITRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049310 | |

| Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516474-01-4 | |

| Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Methyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Ethyl-3-methylimidazolium methyl sulfate

Introduction: The Significance of [EMIM][MeSO4] in Modern Chemistry

Ionic liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique set of properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] Among the diverse families of ILs, those based on the 1,3-dialkylimidazolium cation have garnered significant attention due to their synthetic accessibility and versatile applications. This guide focuses on a specific, yet widely applicable member of this family: 1-Ethyl-3-methylimidazolium methyl sulfate ([EMIM][MeSO4]). Note that while the focus here is on the methyl sulfate anion, the closely related 1-Ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO4]) shares many similar synthesis and characterization principles.[2][3]

[EMIM][MeSO4] and its analogues are not merely academic curiosities; they are enabling tools in a multitude of fields. Their applications span from serving as green, recyclable solvents in organic synthesis to acting as high-performance electrolytes in advanced energy storage devices like batteries and supercapacitors.[4][5] They are also employed in biomass processing, materials science, and various separation processes.[4][5] The efficacy of [EMIM][MeSO4] in these applications is intrinsically linked to its purity and well-defined physicochemical properties. Therefore, a thorough understanding of its synthesis and rigorous characterization is paramount for any researcher or developer in the field.

This guide provides an in-depth, technically-grounded framework for the synthesis and comprehensive characterization of [EMIM][MeSO4], designed for professionals in research and drug development.

Part 1: Synthesis of 1-Ethyl-3-methylimidazolium methyl sulfate

The synthesis of [EMIM][MeSO4] is primarily achieved through a quaternization reaction, a fundamental process in organic chemistry. This involves the alkylation of a tertiary amine (in this case, 1-methylimidazole) with an alkylating agent (dimethyl sulfate).

Reaction Principle: SN2 Alkylation

The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the N-3 nitrogen of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. This concerted reaction forms a new carbon-nitrogen bond, resulting in the positively charged 1-ethyl-3-methylimidazolium cation and the methyl sulfate anion.

Experimental Protocol

This protocol details a common laboratory-scale synthesis of [EMIM][MeSO4].

Reagents and Materials:

-

1-Methylimidazole (≥99%)

-

Dimethyl sulfate (≥99%)

-

Toluene (Anhydrous)

-

Ethyl acetate (Anhydrous)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stir bar, condenser, and dropping funnel, add 1-methylimidazole (1.0 eq) and anhydrous toluene. The toluene serves as a solvent to aid in heat transfer and control the reaction viscosity.[6]

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) to create an anhydrous environment, preventing side reactions with atmospheric moisture.

-

Controlled Addition of Alkylating Agent: While stirring the mixture, slowly add dimethyl sulfate (1.0 eq) dropwise from the dropping funnel. This addition should be performed at a controlled temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.[6] This controlled addition is crucial to manage the exothermic nature of the reaction and prevent thermal runaway.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (1-methylimidazole) is consumed. Typically, the reaction is stirred at room temperature for several hours to ensure completion.[7]

-

Phase Separation and Washing: Upon completion, two distinct liquid phases will form. The lower, denser phase is the ionic liquid product, while the upper layer is the toluene solvent.[6] Separate the lower ionic liquid phase. To remove any unreacted starting materials and non-polar impurities, wash the product multiple times with anhydrous ethyl acetate.[6][7]

-

Solvent Removal and Drying: The purified ionic liquid is then subjected to rotary evaporation under reduced pressure to remove any residual ethyl acetate.[6][7] For obtaining a highly pure, anhydrous product, further drying under high vacuum is recommended.

Safety Considerations:

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The quaternization reaction is exothermic. Proper temperature control is essential to prevent uncontrolled boiling and potential pressure buildup.

Synthesis Workflow Diagram

Caption: A comprehensive workflow for the characterization of [EMIM][MeSO4].

Conclusion

The synthesis and characterization of 1-Ethyl-3-methylimidazolium methyl sulfate are fundamental processes for its effective application in research and industry. A successful synthesis relies on the principles of SN2 chemistry with careful control of reaction conditions and thorough purification. The subsequent characterization is a multi-faceted approach, with each technique providing a crucial piece of the puzzle. NMR confirms the chemical structure, FT-IR identifies the key functional groups, thermal analysis determines the operational temperature range, and mass spectrometry verifies the ionic components. By following this in-depth guide, researchers and scientists can confidently produce and validate high-purity [EMIM][MeSO4], enabling further innovation in the exciting field of ionic liquids.

References

- RoCo Global. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98%.

- ChemicalBook. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5.

- ChemicalBook. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE synthesis.

- Virtual Campus. 1-Ethyl-3-methylimidazolium methyl sulfate.

- Fisher Scientific. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online.

- Alfa Chemical Co., Ltd. The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. (2022-04-15).

- American Chemical Society. Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquid.

- Exploring 1-Ethyl-3-methylimidazolium Hydrogen Sulfate: Properties and Applications.

- ResearchGate. Thermophysical Properties of 1Ethyl3-methylimidazolium Ethylsulfate and 1Butyl3-methylimidazolium Methylsulfate Ionic Liquids | Request PDF.

- ResearchGate. An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature. (2020-06-12).

- PubMed. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy.

- Spectrum of Emerging Sciences. Volumetric and spectroscopic studies of 1-ethyl-3-methylimidazolium ethylsulfate/propane-1-ol binary mixtures at different temperatures.

- PubMed. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate.

- ResearchGate. Experimental Vibrational Study of Imidazolium-Based Ionic Liquids: Raman and Infrared Spectra of 1-Ethyl-3-methylimidazolium Bis(Trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium Ethylsulfate | Request PDF.

- Semantic Scholar. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy.

- PubChem. 1-Ethyl-3-methylimidazolium methyl sulfate | C7H14N2O4S | CID 16211409.

- ResearchGate. Synthesis of 1-ethyl-3-methylimidazolium hydrogen sulfate and its application in the electrolysis of aluminum.

- ChemRxiv. Thermal decomposition of 1-ethyl-3- methylimidazolium acetate.

- Sigma-Aldrich. 1-Ethyl-3-methylimidazolium methyl sulfate = 98.0 HPLC 516474-01-4.

- DEA. Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole.

- Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022-06-13).

- NIH PubChem. 1-Ethyl-3-methylimidazolium ethylsulfate | C8H16N2O4S | CID 12095229 - PubChem.

Sources

- 1. innospk.com [innospk.com]

- 2. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]

- 3. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. roco.global [roco.global]

- 5. virtualcampus.up.ac.za [virtualcampus.up.ac.za]

- 6. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE synthesis - chemicalbook [chemicalbook.com]

- 7. alfa-chemical.com [alfa-chemical.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-3-methylimidazolium Methylsulfate ([EMIM][MeSO4])

Introduction: The Significance of [EMIM][MeSO4] in Scientific Research

1-Ethyl-3-methylimidazolium methylsulfate, denoted as [EMIM][MeSO4], is a prominent member of the imidazolium-based ionic liquids (ILs). These compounds, often defined as salts with melting points below 100°C, have garnered significant attention across various scientific disciplines, including materials science, electrochemistry, and pharmaceuticals. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents. [EMIM][MeSO4], in particular, offers a unique combination of properties stemming from its constituent ions: the 1-ethyl-3-methylimidazolium cation and the methylsulfate anion. This guide provides a comprehensive overview of the key physical and chemical characteristics of [EMIM][MeSO4], offering insights into its behavior and laying the groundwork for its application in research and development.

Chemical Structure and Synthesis

The chemical identity of [EMIM][MeSO4] is defined by the electrostatic interaction between the 1-ethyl-3-methylimidazolium cation and the methylsulfate anion.

Caption: Chemical structure of 1-Ethyl-3-methylimidazolium Methylsulfate.

A common and straightforward synthesis route for imidazolium-based ionic liquids like [EMIM][MeSO4] involves the quaternization of an N-alkylimidazole. In a typical synthesis, 1-methylimidazole is reacted with a methylating agent, in this case, dimethyl sulfate, to yield the desired product. The reaction is often carried out in a solvent like toluene or, in some cases, under solvent-free conditions.

Physical Properties

The physical properties of [EMIM][MeSO4] are crucial for its application as a solvent, electrolyte, or reaction medium. These properties are often temperature-dependent, a factor that must be considered in experimental design.

Density

The density of [EMIM][MeSO4] is a fundamental property that influences its behavior in multiphase systems and is essential for calculating other properties such as molar volume. The density of ionic liquids generally shows a linear decrease with increasing temperature. Experimental data for the density of pure [EMIM][MeSO4] has been measured as a function of temperature.[1]

| Temperature (K) | Density (g/cm³) |

| 293.15 | 1.253 |

| 298.15 | 1.249 |

| 303.15 | 1.245 |

| 308.15 | 1.241 |

| 313.15 | 1.237 |

| 318.15 | 1.233 |

| 323.15 | 1.229 |

| 328.15 | 1.225 |

| 333.15 | 1.221 |

| 338.15 | 1.217 |

| 343.15 | 1.213 |

| Table 1: Temperature Dependence of Density for [EMIM][MeSO4]. Data extracted from reference[1]. |

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transfer and fluid dynamics. Ionic liquids are generally more viscous than conventional molecular solvents. The viscosity of [EMIM][MeSO4] exhibits a strong dependence on temperature, decreasing as the temperature increases. This behavior is well-described by the Vogel-Fulcher-Tammann (VFT) equation.[1]

| Temperature (K) | Viscosity (mPa·s) |

| 293.15 | 104.9 |

| 298.15 | 83.6 |

| 303.15 | 67.4 |

| 308.15 | 54.9 |

| 313.15 | 45.3 |

| 318.15 | 37.8 |

| 323.15 | 31.9 |

| 328.15 | 27.2 |

| 333.15 | 23.4 |

| 338.15 | 20.3 |

| 343.15 | 17.7 |

| Table 2: Temperature Dependence of Viscosity for [EMIM][MeSO4]. Data extracted from reference[1]. |

Ionic Conductivity

As a salt that is liquid at or near room temperature, [EMIM][MeSO4] is an ionic conductor. Its ionic conductivity is a key parameter for electrochemical applications such as batteries and capacitors. Similar to viscosity, ionic conductivity is highly dependent on temperature, generally increasing with temperature as the viscosity decreases, facilitating ion mobility. For the closely related 1-ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO4]), the electrical conductivity has been measured over a range of temperatures.[2]

| Temperature (K) | Ionic Conductivity (mS/cm) |

| 293.2 | 2.5 |

| 303.2 | 3.8 |

| 313.2 | 5.5 |

| 323.2 | 7.6 |

| 333.2 | 10.1 |

| 343.2 | 13.0 |

| 353.2 | 16.3 |

| Table 3: Temperature Dependence of Ionic Conductivity for [EMIM][EtSO4]. Data extracted from reference[2]. Note: This data is for the ethylsulfate analog and serves as a close approximation for the behavior of [EMIM][MeSO4]. |

Chemical Properties and Thermal Stability

The chemical behavior and stability of [EMIM][MeSO4] are critical for its use in chemical reactions and high-temperature applications.

Thermal Stability

The thermal stability of an ionic liquid determines its operational temperature window. This is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Glass Transition Temperature (Tg): DSC is used to measure thermal transitions. Many ionic liquids, including those in the imidazolium family, do not exhibit a distinct melting point but rather a glass transition. This is the temperature at which an amorphous solid becomes a viscous liquid upon heating. For the analogous [EMIM][EtSO4], a glass transition temperature of -78.4 °C has been reported.[3]

Solubility and Miscibility

[EMIM][MeSO4] is generally miscible with water and other polar solvents. This miscibility is an important consideration for its use in biphasic systems and for purification processes.

Experimental Methodologies

Accurate characterization of the physicochemical properties of [EMIM][MeSO4] relies on precise experimental techniques. The following section outlines the standard protocols for these measurements.

Workflow for Physicochemical Characterization

Caption: A generalized workflow for the synthesis and characterization of [EMIM][MeSO4].

Detailed Experimental Protocols

1. Density Measurement using a Vibrating Tube Densitometer

-

Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency. This frequency changes depending on the mass of the fluid inside the tube. By measuring the frequency, the density of the fluid can be precisely determined.

-

Protocol:

-

Calibration: Calibrate the densitometer with at least two reference standards of known density (e.g., dry air and ultrapure water) at the desired measurement temperatures.

-

Sample Preparation: Ensure the [EMIM][MeSO4] sample is free of impurities and gas bubbles. Degas the sample if necessary.

-

Measurement: Inject the sample into the vibrating tube, ensuring the tube is completely filled without any bubbles.

-

Temperature Control: Allow the sample to thermally equilibrate at the set temperature. Most modern densitometers have built-in Peltier temperature control.

-

Data Acquisition: Record the oscillation period or frequency once the reading has stabilized. The instrument's software will typically convert this to a density value.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol, acetone) and dry it completely between samples.

-

2. Viscosity Measurement using a Rotational Rheometer

-

Principle: A defined shear rate is applied to the sample held between two geometries (e.g., cone and plate, parallel plates), and the resulting shear stress is measured. The viscosity is the ratio of shear stress to shear rate.

-

Protocol:

-

Geometry Selection: Choose an appropriate geometry (e.g., cone and plate for low viscosity liquids) and ensure it is clean and dry.

-

Zero Gap: Set the zero gap between the geometries at the measurement temperature.

-

Sample Loading: Place a small, accurately measured volume of [EMIM][MeSO4] onto the lower plate.

-

Gap Setting: Lower the upper geometry to the desired measurement gap, ensuring the sample fills the gap completely and uniformly without overflowing.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium.

-

Measurement: Perform a shear rate sweep to determine the viscosity over a range of shear rates. For Newtonian fluids like many ionic liquids, the viscosity should be independent of the shear rate.

-

Data Analysis: Analyze the flow curve (shear stress vs. shear rate) to determine the dynamic viscosity.

-

3. Ionic Conductivity Measurement using a 4-Electrode Conductivity Cell

-

Principle: A 4-electrode setup minimizes polarization errors that can occur with 2-electrode cells, especially in highly conductive samples. An alternating current is passed through the outer two electrodes, and the voltage drop is measured across the inner two electrodes.

-

Protocol:

-

Cell Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity. This determines the cell constant.

-

Sample Preparation: Ensure the [EMIM][MeSO4] sample is free of impurities that could affect conductivity.

-

Measurement: Immerse the 4-electrode probe into the sample, ensuring the electrodes are fully submerged.

-

Temperature Control: Use a thermostated bath to maintain the sample at the desired temperature.

-

Data Acquisition: The conductivity meter will apply the AC signal and measure the resulting voltage to calculate the conductivity. Record the stable reading.

-

Cleaning: Thoroughly rinse the probe with deionized water and a suitable solvent, then dry it before the next measurement.

-

4. Thermal Analysis using TGA and DSC

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a small, accurately weighed amount of [EMIM][MeSO4] (typically 5-10 mg) into a TGA pan.

-

Experimental Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of the major weight loss step is taken as the decomposition temperature.

-

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Hermetically seal a small amount of [EMIM][MeSO4] (typically 5-10 mg) in a DSC pan. An empty, sealed pan is used as a reference.

-

Heating and Cooling Program: Subject the sample to a controlled temperature program, which typically includes cooling and heating cycles to observe thermal transitions. For example, cool the sample to a low temperature (e.g., -120 °C) and then heat it at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.

-

Data Analysis: The DSC thermogram shows the heat flow to or from the sample as a function of temperature. A step change in the baseline indicates a glass transition (Tg).

-

Conclusion

1-Ethyl-3-methylimidazolium methylsulfate is a versatile ionic liquid with a set of physicochemical properties that make it suitable for a wide range of applications. Its density, viscosity, and ionic conductivity are all highly dependent on temperature, a crucial consideration for process design and optimization. The thermal stability of [EMIM][MeSO4] allows for its use in applications requiring elevated temperatures, although long-term stability should be carefully evaluated for specific conditions. The experimental protocols outlined in this guide provide a framework for the accurate and reliable characterization of [EMIM][MeSO4] and other ionic liquids, enabling researchers and drug development professionals to harness their unique properties for scientific advancement.

References

- Fernández, A., Torrecilla, J. S., García, J., & Rodríguez, F. (2007). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids.

- Gómez, E., González, B., Calvar, N., Tojo, E., & Domínguez, Á. (2006). Physical Properties of Pure 1-Ethyl-3-methylimidazolium Ethylsulfate and Its Binary Mixtures With Ethanol and Water at Several Temperatures.

- Costa, A. J. L., Esperança, J. M. S. S., Marrucho, I. M., & Rebelo, L. P. N. (2011). Densities and Viscosities of 1-Ethyl-3-methylimidazolium n-Alkyl Sulfates.

- Jalili, A. H., Shokouhi, M., Hosseini-Jenab, M., & Mohammadi, A. H. (2010). Heat capacities and electrical conductivities of 1-ethyl-3-methylimidazolium-based ionic liquids. Journal of the Taiwan Institute of Chemical Engineers, 41(5), 573-578.

- Nazet, A., Sokolov, S., Sonnleitner, T., & Buchner, R. (2015). The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion.

- Schmidt, M., Hasse, H., & Slattery, J. M. (2012). Experimental study of the density and viscosity of 1-ethyl-3 -methylimidazolium ethyl sulfate. The Journal of Chemical Thermodynamics, 53, 1-7.

- Costa, A. J. L., Esperança, J. M. S. S., Marrucho, I. M., & Rebelo, L. P. N. (2011). Densities and Viscosities of 1-Ethyl-3-methylimidazolium n-Alkyl Sulfates.

- Gómez, E., Calvar, N., González, B., & Domínguez, Á. (2011). Physicochemical properties of dilute aqueous solutions of 1-Ethyl-3-Methylimidazolium Ethylsulfate, 1-Ethyl-3-Methylimidazolium Methylsulfate, 1-Ethyl-3-Methylimidazolium Tosylate and 1, 3-Dimethylimidazolium Methylsulfate at different temperatures and at atmospheric pressure. The Journal of Chemical Thermodynamics, 43(10), 1546-1554.

- Hosseini, S. M., Taheri, A., & Roudsari, S. S. (2020). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. International Journal of Thermophysics, 41(10), 1-13.

- Paul, A., & Singh, T. (2017). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. Applied Spectroscopy, 71(12), 2626–2631.

- Jalili, A. H., Shokouhi, M., Hosseini-Jenab, M., & Mohammadi, A. H. (2010). Heat capacities and electrical conductivities of 1-ethyl-3-methylimidazolium-based ionic liquids. Journal of the Taiwan Institute of Chemical Engineers, 41(5), 573-578.

- Fernández, A., Torrecilla, J. S., García, J., & Rodríguez, F. (2007). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids.

- Gómez, E., Calvar, N., González, B., & Domínguez, Á. (2011). Physicochemical properties of dilute aqueous solutions of 1-Ethyl-3-Methylimidazolium Ethylsulfate, 1-Ethyl-3-Methylimidazolium Methylsulfate, 1-Ethyl-3-Methylimidazolium Tosylate and 1, 3-Dimethylimidazolium Methylsulfate at different temperatures and at atmospheric pressure. The Journal of Chemical Thermodynamics, 43(10), 1546-1554.

- Hosseini, S. M., Taheri, A., & Roudsari, S. S. (2020). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. International Journal of Thermophysics, 41(10), 1-13.

- Paul, A., & Singh, T. (2017). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. Applied Spectroscopy, 71(12), 2626–2631.

- Geppert-Rybczynska, M., Heintz, A., & Wlazlo, M. (2015).

-

Fernández, A., Torrecilla, J. S., García, J., & Rodríguez, F. (2007). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids. Scribd. [Link]

- Gardas, R. L., & Coutinho, J. A. P. (2008). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature.

- Gómez, E., Calvar, N., González, B., & Domínguez, Á. (2011). Physicochemical properties of dilute aqueous solutions of 1-Ethyl-3-Methylimidazolium Ethylsulfate, 1-Ethyl-3-Methylimidazolium Methylsulfate, 1-Ethyl-3-Methylimidazolium Tosylate and 1, 3-Dimethylimidazolium Methylsulfate at different temperatures and at atmospheric pressure. The Journal of Chemical Thermodynamics, 43(10), 1546-1554.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium Methyl Sulfate

Foreword: The Criticality of Thermal Stability in Advanced Applications

For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount to ensuring the efficacy, safety, and longevity of their work. Ionic liquids (ILs), with their unique set of properties including low volatility, high thermal stability, and tunable solvation capabilities, have emerged as promising candidates in a multitude of applications, from green chemistry to advanced pharmaceutical formulations.[1][2] Among these, 1-Ethyl-3-methylimidazolium methyl sulfate ([EMIM][MeSO4]) has garnered significant interest. However, to harness its full potential, a comprehensive understanding of its thermal behavior is not just advantageous, it is essential. This guide provides an in-depth exploration of the thermal stability and decomposition of [EMIM][MeSO4], offering both foundational knowledge and practical insights for its effective application.

Physicochemical Properties of 1-Ethyl-3-methylimidazolium Methyl Sulfate ([EMIM][MeSO4])

1-Ethyl-3-methylimidazolium methyl sulfate is a room-temperature ionic liquid (RTIL) that is miscible with water and other polar solvents.[3] Its molecular structure, consisting of an imidazolium cation and a methyl sulfate anion, dictates its unique physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C7H14N2O4S | [4] |

| Molecular Weight | 222.26 g/mol | [4] |

| Appearance | White to Light Brown/Red Liquid or Viscous Liquid | Ottokemi |

| Water Content | ≤0.2% | Ottokemi |

Note: Properties can vary slightly depending on the purity and source of the ionic liquid.

The synthesis of [EMIM][MeSO4] is typically achieved through the quaternization of 1-methylimidazole with diethyl sulfate.[5] This synthesis route is relatively straightforward, contributing to its availability for research and industrial applications.

Assessing Thermal Stability: Key Methodologies

The thermal stability of an ionic liquid is a critical parameter that defines its operational window. The primary techniques employed for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol: Dynamic TGA of [EMIM][MeSO4]

-

Instrument Preparation: Ensure the TGA instrument is clean, calibrated for mass and temperature, and the purge gas (typically high-purity nitrogen) is flowing at a stable rate (e.g., 20-50 mL/min).

-

Sample Preparation: Place a small, accurately weighed sample of [EMIM][MeSO4] (typically 5-10 mg) into a clean, inert TGA pan (e.g., platinum or alumina). Due to the hygroscopic nature of many ionic liquids, sample handling should be performed in a controlled environment, such as a glovebox, to minimize water absorption.

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. Key parameters to be extracted include:

-

Tonset (Onset Decomposition Temperature): The temperature at which significant decomposition begins, often determined by the intersection of the baseline and the tangent of the decomposition step.

-

Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Causality Behind Experimental Choices: The choice of heating rate is crucial as it can significantly influence the observed decomposition temperatures; higher heating rates tend to shift the decomposition to higher temperatures.[6] A standard rate of 10 °C/min is often used for comparative purposes. The use of an inert atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal decomposition.

Workflow for Dynamic TGA Analysis

Caption: Workflow for Dynamic TGA of [EMIM][MeSO4].

Isothermal TGA for Long-Term Stability

While dynamic TGA provides a rapid assessment of thermal stability, it can often overestimate the long-term stability of ionic liquids.[7][8] Isothermal TGA, where the sample is held at a constant temperature for an extended period, is a more appropriate method for evaluating the maximum operating temperature and long-term thermal stability.[9]

Experimental Protocol: Isothermal TGA of [EMIM][MeSO4]

-

Instrument and Sample Preparation: Follow the same procedures as for dynamic TGA.

-

Heating Program:

-

Rapidly heat the sample to a predetermined isothermal temperature (below the Tonset from dynamic TGA).

-

Hold the sample at this temperature for an extended period (e.g., several hours).

-

-

Data Analysis: Monitor the mass loss over time at the constant temperature. This allows for the determination of decomposition kinetics at specific temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting point, glass transition temperature (Tg), and crystallization temperature.

Experimental Protocol: DSC of [EMIM][MeSO4]

-

Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy.

-

Sample Preparation: Hermetically seal a small, accurately weighed sample of [EMIM][MeSO4] (typically 5-10 mg) in a DSC pan. An empty, hermetically sealed pan is used as a reference.

-

Heating and Cooling Program:

-

Cool the sample to a low temperature (e.g., -90 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. This allows for the identification of the glass transition temperature and any melting or crystallization events. For a similar ionic liquid, 1-butyl-3-methylimidazolium methylsulfate ([Bmim][MeSO4]), a glass transition temperature of -91.9 °C and a melting temperature of -4.1 °C have been reported.[9]

Workflow for DSC Analysis

Caption: Workflow for DSC Analysis of [EMIM][MeSO4].

Thermal Decomposition of [EMIM][MeSO4]

The thermal stability of imidazolium-based ionic liquids is primarily influenced by the nature of the anion and the alkyl substituents on the cation.[6]

General Decomposition Pathways

For imidazolium-based ionic liquids, two primary decomposition pathways are generally considered:

-

SN2 Nucleophilic Attack: The anion acts as a nucleophile and attacks one of the alkyl groups on the imidazolium cation, leading to the formation of a neutral imidazole and an alkylated anion.

-

E2 Elimination: The anion acts as a base and abstracts a proton from an alkyl group on the cation, resulting in the formation of an alkene and a protonated anion.

The dominant pathway is dependent on the nucleophilicity and basicity of the anion.

Decomposition of [EMIM][MeSO4]

For [EMIM][MeSO4], the methyl sulfate anion can participate in nucleophilic attack on either the ethyl or the methyl group of the imidazolium cation. This would lead to the formation of 1-methylimidazole or 1-ethylimidazole, respectively, along with dimethyl sulfate or ethyl methyl sulfate.

A study on the thermolysis of [EMIM][MeSO4] has indicated that non-isothermal kinetic parameters can be obtained using the Coats–Redfern method, suggesting a complex decomposition process.[10]

Illustrative TGA and DTG Data for a Similar Imidazolium Ionic Liquid

| Parameter | Value (°C) |

| Tonset | ~350 |

| Tpeak | ~390 |

Data is illustrative and based on findings for [Bmim][MeSO4]. Actual values for [EMIM][MeSO4] may vary.

The thermal stability of imidazolium ionic liquids with alkyl sulfate anions is generally lower than those with anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻).[11]

Kinetic Analysis of Thermal Decomposition

Understanding the kinetics of decomposition is crucial for predicting the long-term stability and lifetime of ionic liquids under operational conditions. Isoconversional methods are often employed to determine the activation energy (Ea) of decomposition from a series of TGA experiments at different heating rates.

A kinetic analysis of the thermal decomposition of [EMIM][MeSO4] has been performed using the Coats–Redfern and Šesták and Berggren linear model-fitting methods, providing insights into the decomposition mechanism.[10] The activation energy is a key parameter that quantifies the energy barrier for the decomposition reaction.

Conclusion and Future Outlook

1-Ethyl-3-methylimidazolium methyl sulfate is an ionic liquid with a moderate thermal stability, making it suitable for a range of applications where temperatures do not exceed its decomposition threshold. A thorough understanding of its thermal behavior, obtained through techniques like TGA and DSC, is imperative for its safe and effective implementation.

Future research should focus on obtaining a more complete dataset for the thermal decomposition of [EMIM][MeSO4], including the identification of its decomposition products under various conditions. This will enable a more precise determination of its decomposition pathways and provide a more accurate prediction of its long-term stability. Such knowledge will be invaluable for the continued development of advanced applications for this versatile ionic liquid.

References

-

Wheeler, J. L., Pugh, M., Atkins, S. J., & Porter, J. M. (2017). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. Applied Spectroscopy, 71(12), 2626–2631. [Link]

-

Wheeler, J. L., Pugh, M., Atkins, S. J., & Porter, J. M. (2017). Thermal breakdown kinetics of 1-ethyl-3-methylimidazolium ethylsulfate measured using quantitative infrared spectroscopy. BYU ScholarsArchive. [Link]

-

Fernández, A., Torrecilla, J. S., García, J., & Rodríguez, F. (2007). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids. Journal of Chemical & Engineering Data, 52(5), 1979–1983. [Link]

-

Bakthavatchalam, B., Habib, K., Saidur, R., Irshad, K., & Hussein, O. A. (2020). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature. IOP Conference Series: Materials Science and Engineering, 864, 012144. [Link]

-

ResearchGate. (n.d.). a) TGA and b) DTG curves of pristine MIL‐53(Al) (blue), bulk [BMIM][MeSO4] (green), and [BMIM][MeSO4]/MIL‐53(Al) (red) samples. [Link]

-

Semantic Scholar. (n.d.). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. [Link]

-

Liu, Q.-P., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(48), 18456-18464. [Link]

-

Hu, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(21), 6438. [Link]

-

ResearchGate. (n.d.). TGA thermograms of a [emim][Ac]@MOF-177-WI and b [emim][Ac]@MOF-177-DI prepared at different [emim][Ac] loadings, shown along with the pristine MOF-177 material. [Link]

-

Singh, S., & Singh, T. (2021). Thermolysis, thermodynamic and kinetics analysis of [EMIm][MeSO4] and molecular interaction study of [EMIm][MeSO4] in 0.05/0.10 mol·kg−1 aqueous LiCl solutions at different temperatures through volumetric and computational analysis. Journal of Molecular Liquids, 340, 117244. [Link]

-

ResearchGate. (n.d.). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. [Link]

-

ChemRxiv. (2021). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. [Link]

-

arXiv. (2018). Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. [Link]

-

PubChem. (n.d.). 1-Ethyl-3-methylimidazolium methyl sulfate. [Link]

-

Scribd. (n.d.). Thermophysical Properties of 1-Ethyl-3-Methylimidazolium Ethylsulfate. [Link]

-

Wang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. International Journal of Molecular Sciences, 23(4), 2195. [Link]

-

ResearchGate. (n.d.). Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal. [Link]

-

ACS Omega. (2021). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-3-methylimidazolium methyl sulfate | C7H14N2O4S | CID 16211409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate" by Jason M. Porter, Jeffrey L. Wheeler et al. [scholarsarchive.byu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

"CAS number 342573-75-5 properties and uses"

An In-Depth Technical Guide to Tofacitinib: Properties, Mechanism of Action, and Therapeutic Applications

A Note on CAS Number 342573-75-5

This guide focuses on the Janus kinase (JAK) inhibitor, Tofacitinib. The initial request specified CAS number 342573-75-5, which corresponds to the ionic liquid 1-Ethyl-3-methylimidazolium ethyl sulfate. However, the detailed requirements of the prompt—targeting researchers and drug development professionals with an in-depth technical guide on a compound with a clear therapeutic mechanism of action—strongly suggest an interest in a pharmaceutical agent. Given this context, it is highly probable that the provided CAS number was an error and the intended subject was Tofacitinib, a significant drug in the field of immunology and autoimmune diseases. Tofacitinib is identified by CAS number 477600-75-2 (free base) and 540737-29-9 (citrate salt).

Introduction

Tofacitinib, marketed under brand names such as Xeljanz and Neojanz, is a pivotal small molecule drug that has significantly impacted the treatment landscape for several chronic inflammatory and autoimmune diseases.[1][2] It is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, representing a class of targeted synthetic disease-modifying antirheumatic drugs (DMARDs).[3][4] Developed by the National Institutes of Health and Pfizer, Tofacitinib's oral administration offers a convenient alternative to injectable biologic therapies.[1] This guide provides a comprehensive overview of Tofacitinib's chemical properties, mechanism of action, therapeutic applications, and relevant experimental protocols for researchers and drug development professionals.

Physicochemical and Pharmacokinetic Properties of Tofacitinib

Tofacitinib is an orally bioavailable compound with well-defined physicochemical and pharmacokinetic characteristics that are crucial for its therapeutic efficacy.[1][5]

| Property | Value | Source |

| IUPAC Name | 3-{(3R,4R)-4-methyl-3-[(methyl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | [1] |

| Molecular Formula | C16H20N6O | [1] |

| Molar Mass | 312.377 g·mol−1 | [1] |

| CAS Number | 477600-75-2 (Tofacitinib), 540737-29-9 (Tofacitinib Citrate) | [1][5] |

| Bioavailability | 74% | [1] |

| Protein Binding | 40% | [1] |

| Metabolism | Primarily hepatic via CYP3A4 and CYP2C19 | [1] |

| Elimination Half-life | Approximately 3 hours | [1] |

| Excretion | Urine | [1] |

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes, which are intracellular enzymes crucial for signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[6][7] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7]

Cytokine binding to their receptors on the cell surface initiates the activation of associated JAKs.[7] These activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[7][8] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammatory responses.[6][7]

Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[6][7] By blocking these key signaling nodes, Tofacitinib disrupts the downstream signaling of several pro-inflammatory cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[6] This blockade of the JAK-STAT pathway ultimately leads to a reduction in the production of inflammatory mediators and a dampening of the immune response.[2][6]

Caption: Tofacitinib inhibits JAK1 and JAK3, blocking the JAK-STAT signaling pathway.

Therapeutic Uses and Clinical Applications

Tofacitinib is approved for the treatment of several autoimmune and inflammatory conditions.[1]

-

Rheumatoid Arthritis (RA): Tofacitinib is indicated for adults with moderately to severely active RA who have had an inadequate response or intolerance to methotrexate.[1]

-

Psoriatic Arthritis (PsA): It is used to treat active psoriatic arthritis in adult patients who have had an inadequate response or intolerance to one or more DMARDs.[3]

-

Ulcerative Colitis (UC): Tofacitinib is the first oral JAK inhibitor approved for the treatment of adult patients with moderately to severely active ulcerative colitis.[1]

-

Polyarticular Course Juvenile Idiopathic Arthritis (pcJIA): The FDA has approved Tofacitinib for children and adolescents aged two years and older with active pcJIA.[1]

-

Ankylosing Spondylitis (AS): It is approved for the treatment of adults with active ankylosing spondylitis.[1]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of Tofacitinib against JAK enzymes.

Objective: To determine the IC50 value of Tofacitinib for JAK1, JAK2, and JAK3.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

ATP

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

Tofacitinib

-

Kinase buffer

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of Tofacitinib in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the JAK enzyme, substrate peptide, and Tofacitinib solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of Tofacitinib concentration to determine the IC50 value.

Cell-Based STAT Phosphorylation Assay

This protocol describes a method to evaluate the effect of Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context.

Objective: To measure the inhibition of IL-6-induced STAT3 phosphorylation by Tofacitinib in a human cell line (e.g., U937).

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with FBS

-

Recombinant human IL-6

-

Tofacitinib

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 90% methanol)

-

Anti-phospho-STAT3 antibody (conjugated to a fluorophore)

-

Flow cytometer

Procedure:

-

Culture U937 cells to the desired density.

-

Pre-incubate the cells with various concentrations of Tofacitinib for 1-2 hours.

-

Stimulate the cells with IL-6 for a short period (e.g., 15-30 minutes).

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Stain the cells with the anti-phospho-STAT3 antibody.

-

Analyze the cells using a flow cytometer to quantify the levels of phosphorylated STAT3.

-

Calculate the percentage of inhibition of STAT3 phosphorylation at each Tofacitinib concentration.

Caption: Workflow for a cell-based STAT phosphorylation assay.

Safety and Adverse Effects

Common side effects of Tofacitinib include upper respiratory tract infections, headache, diarrhea, and high blood pressure.[1][3] More serious side effects may include serious infections, an increased risk of cancer, and pulmonary embolism.[1][2] Therefore, careful patient monitoring is essential during treatment with Tofacitinib.[6]

Conclusion

Tofacitinib represents a significant advancement in the treatment of autoimmune and inflammatory diseases. Its oral administration and targeted mechanism of action offer a valuable therapeutic option for patients who have not responded to or are intolerant of other treatments. A thorough understanding of its properties, mechanism of action, and associated experimental protocols is crucial for researchers and clinicians working to further elucidate its therapeutic potential and develop next-generation immunomodulatory therapies.

References

-

Wikipedia. Tofacitinib. [Link]

-

USP. Methods for the Analysis of Tofacitinib Oral Solution. [Link]

-

Patsnap Synapse. What is the mechanism of Tofacitinib Citrate? [Link]

-

Boyle, D. L., et al. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases. [Link]

-

ResearchGate. The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib, baricitinib, upadacitinib, and filgotinib. [Link]

-

Drugs.com. Tofacitinib: Uses, Dosage, Side Effects, Warnings. [Link]

-

Tanaka, Y. The possible mode of action of Tofacitinib, a JAK inhibitor. Modern Rheumatology. [Link]

-

Patsnap Synapse. What is Tofacitinib Citrate used for? [Link]

-

PubChem. Tofacitinib Citrate. [Link]

-

MDedge. A deep dive on tofacitinib's mode of action. [Link]

-

NCBI Bookshelf. Tofacitinib. [Link]

-

Mayo Clinic. Tofacitinib (Oral Route). [Link]

-

1mg. Tofacitinib: View Uses, Side Effects and Medicines. [Link]

-

Clinician.com. Pharmacology Update: Tofacitinib Tablets (Xeljanz®). [Link]

Sources

- 1. Tofacitinib - Wikipedia [en.wikipedia.org]

- 2. What is Tofacitinib Citrate used for? [synapse.patsnap.com]

- 3. Tofacitinib: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 4. 1mg.com [1mg.com]

- 5. Tofacitinib Citrate | C22H28N6O8 | CID 10174505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. ard.bmj.com [ard.bmj.com]

The Hygroscopic Nature of 1-Ethyl-3-methylimidazolium Methyl Sulfate: An In-depth Technical Guide

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a pivotal class of materials in modern science and technology. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "green" alternatives to volatile organic solvents in a myriad of applications, from electrochemical devices to biocatalysis and pharmaceutical formulations.[1] However, the performance and longevity of many ionic liquids are intrinsically linked to their interaction with atmospheric moisture. The hygroscopic nature of an ionic liquid—its tendency to absorb and retain water—can significantly alter its viscosity, conductivity, density, and solvent properties.[2] This guide provides a comprehensive technical overview of the hygroscopic nature of a prominent ionic liquid, 1-Ethyl-3-methylimidazolium methyl sulfate ([EMIM][MeSO₄]), tailored for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms governing water absorption, present robust experimental protocols for its quantification, and discuss the implications of this inherent property on its application.

Physicochemical Properties of 1-Ethyl-3-methylimidazolium Methyl Sulfate

1-Ethyl-3-methylimidazolium methyl sulfate (CAS RN: 516474-01-4) is a room-temperature ionic liquid composed of the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the methyl sulfate anion ([MeSO₄]⁻).[3] Its fundamental properties are summarized in Table 1. The miscibility of [EMIM][MeSO₄] with water is a key indicator of its hygroscopic character, a trait largely governed by the nature of its constituent ions.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄N₂O₄S | [3] |

| Molecular Weight | 222.26 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Miscibility with Water | Miscible | [5] |

Mechanism of Water Interaction: A Molecular Perspective

The hygroscopicity of [EMIM][MeSO₄] is not a simple physical mixing but rather a complex interplay of intermolecular forces, primarily hydrogen bonding. While direct spectroscopic studies on the methyl sulfate variant are limited, extensive research on the closely related 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄]) provides a robust model for understanding these interactions.[6][7]

The absorption of water molecules is believed to occur in a stepwise fashion:

-

Initial Interaction with the Anion: At low water concentrations, the primary interaction site for incoming water molecules is the highly electronegative oxygen atoms of the sulfate group in the [MeSO₄]⁻ anion.[6][7] This is due to the strong hydrogen bonding affinity between the hydrogen atoms of water and the sulfate oxygens.

-

Weakening of Cation-Anion Interaction: This initial sequestration of water by the anion disrupts the existing electrostatic interactions and hydrogen bonds between the imidazolium cation and the methyl sulfate anion.[6]

-

Interaction with the Cation: As the water concentration increases (typically at a mole fraction of water ≥ 0.6), water molecules begin to form hydrogen bonds directly with the hydrogen atoms on the imidazolium ring of the [EMIM]⁺ cation.[6][7] The C2-hydrogen (the hydrogen on the carbon atom between the two nitrogen atoms) is particularly acidic and serves as a key site for this interaction.

This sequence of interactions can be summarized by the following order of interaction strength: [EMIM]⁺-water-[MeSO₄]⁻ > [EMIM]⁺-[MeSO₄]⁻ > [MeSO₄]⁻-water > [EMIM]⁺-water.[7]

The following diagram illustrates the proposed mechanism of water absorption by 1-Ethyl-3-methylimidazolium methyl sulfate.

Caption: Mechanism of water absorption by [EMIM][MeSO₄].

Experimental Quantification of Hygroscopicity

The accurate determination of water content and the hygroscopic profile of [EMIM][MeSO₄] is crucial for its effective application. Three primary analytical techniques are employed for this purpose: Dynamic Vapor Sorption (DVS), Karl Fischer (KF) Titration, and Thermogravimetric Analysis (TGA).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[8] This method is invaluable for determining the water sorption and desorption isotherms, providing insights into the kinetics and equilibrium of water uptake.[9][10]

-

Sample Preparation: Accurately weigh 10-20 mg of [EMIM][MeSO₄] into a DVS sample pan.

-

Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This initial mass serves as the dry reference point.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Isotherm: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate the sorption and desorption isotherms. The difference between these two curves is known as hysteresis, which can provide information about the nature of the water-IL interaction.

The following diagram illustrates the typical workflow for a DVS experiment.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content in a sample.[11] It is based on a redox reaction between iodine and sulfur dioxide in the presence of water. For ionic liquids, coulometric KF titration is often preferred for its ability to accurately measure low water content.[12][13]

-

Apparatus Setup: Assemble the coulometric KF titrator, ensuring the titration cell is clean and dry. Add the appropriate anolyte and catholyte solutions to their respective compartments.

-

Cell Conditioning: Start the titrator to electrolytically generate iodine and consume any residual moisture in the cell until a stable, dry baseline is achieved.

-

Sample Introduction: Using a gas-tight syringe, accurately weigh and inject a known mass of [EMIM][MeSO₄] (typically 0.1-1 g) directly into the conditioned titration cell.

-

Titration: The instrument will automatically titrate the water in the sample by generating iodine. The endpoint is detected electrometrically when an excess of iodine is present.

-

Calculation: The total charge passed during the titration is used to calculate the amount of iodine generated, which is stoichiometrically related to the amount of water present. The water content is typically expressed in parts per million (ppm) or weight percentage.

The following diagram outlines the key steps in a Karl Fischer titration.

Sources

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Ethyl-3-methylimidazolium methyl sulfate | C7H14N2O4S | CID 16211409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. mdpi.com [mdpi.com]

- 10. ardena.com [ardena.com]

- 11. scribd.com [scribd.com]

- 12. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

- 13. quveon.com [quveon.com]

"1-Ethyl-3-methylimidazolium methyl sulfate as a green solvent"

An In-Depth Technical Guide to 1-Ethyl-3-methylimidazolium Methyl Sulfate as a Green Solvent

Executive Summary

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, offering a unique set of properties that make them compelling alternatives to traditional volatile organic compounds (VOCs). Their negligible vapor pressure, high thermal stability, and tunable solvating capabilities position them as "green solvents" that can mitigate air pollution and enhance process safety.[1] This guide provides a comprehensive technical overview of 1-Ethyl-3-methylimidazolium methyl sulfate ([EMIM][MeSO₄]), an imidazolium-based ionic liquid with significant potential across various scientific and industrial domains. We will delve into its fundamental physicochemical properties, synthesis protocols, key applications, and a critical evaluation of its environmental and toxicological profile. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of [EMIM][MeSO₄] in their work.

The Context: Ionic Liquids in Green Chemistry

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A major focus has been the replacement of volatile organic solvents, which contribute to air pollution and pose health and safety risks.[1] Ionic liquids have emerged as a promising solution due to their intrinsic properties[1][2]:

-

Low Volatility: Their ionic nature results in negligible vapor pressure, which prevents their evaporation into the atmosphere, creating a safer working environment.[2][3]

-

High Thermal Stability: Many ILs can withstand high temperatures without decomposing, making them suitable for a wide range of reaction conditions.[1]

-

Tunable Properties: The physicochemical properties of an ionic liquid—such as viscosity, polarity, and miscibility—can be finely tuned by modifying the chemical structures of its cation and anion.[1]

-

High Ionic Conductivity: This property makes them excellent media for electrochemical applications.[4]

1-Ethyl-3-methylimidazolium methyl sulfate, a member of the widely studied imidazolium-based IL family, exemplifies these characteristics and has been explored for numerous applications, from biomass processing to advanced energy storage.[5]

Physicochemical Profile of [EMIM][MeSO₄]

Understanding the physical and chemical attributes of [EMIM][MeSO₄] is essential for its effective application. The properties are a direct consequence of the molecular interactions between the 1-ethyl-3-methylimidazolium cation and the methyl sulfate anion.

| Property | Value | Source(s) |

| CAS Number | 516474-01-4 | [6] |

| Molecular Formula | C₇H₁₄N₂O₄S | [6] |

| Molecular Weight | 222.26 g/mol | [6] |

| Appearance | Colorless to light yellow viscous liquid | [7] |

| Purity | ≥98.0% (HPLC) | |

| Water Content | ≤0.2% | |

| Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335) | [6][8] |

Note: Some properties listed in commercial sources, such as density and viscosity, may refer to the closely related 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄]) due to its more widespread commercial availability. Researchers should always consult the specific documentation for their product.

Synthesis of [EMIM][MeSO₄]: A Validated Protocol

The synthesis of imidazolium-based ionic liquids is typically a straightforward quaternization reaction. For [EMIM][MeSO₄], this involves the reaction of 1-ethylimidazole with the methylating agent, dimethyl sulfate.

Causality in Synthesis:

The reaction is an Sₙ2 nucleophilic substitution. The lone pair of electrons on the sp²-hybridized nitrogen of the 1-ethylimidazole ring acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. Dimethyl sulfate is an excellent alkylating agent due to the sulfate group being a very good leaving group, which drives the reaction to completion with high yield. The choice of solvent (or lack thereof) can influence reaction rate and ease of purification. While solvents like toluene can be used, solvent-free methods are often preferred to align with green chemistry principles.[7]

Diagram of Synthesis

Caption: Synthesis of [EMIM][MeSO₄] via Sₙ2 quaternization.

Step-by-Step Experimental Protocol (Adapted from analogous synthesis[8][10])

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add 1-ethylimidazole. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Reaction Initiation: Begin stirring and gently heat the flask in a water bath to approximately 50°C.

-

Reagent Addition: Slowly add a stoichiometric equivalent of dimethyl sulfate dropwise using the dropping funnel. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood with appropriate personal protective equipment (PPE). The addition should be slow to control the exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 50-60°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR spectroscopy until the starting material is consumed.

-

Purification: Cool the reaction mixture to room temperature. The resulting ionic liquid is often immiscible with nonpolar solvents. Add ethyl acetate or diethyl ether to the flask and stir vigorously. This washing step removes unreacted starting materials and non-ionic impurities.

-

Isolation: Stop stirring and allow the layers to separate. The denser ionic liquid phase will form the bottom layer. Separate the layers using a separatory funnel. Repeat the washing step two more times.

-

Final Drying: Remove the residual washing solvent from the ionic liquid phase under reduced pressure using a rotary evaporator at 60-70°C. For applications requiring ultra-low water content, further drying in a vacuum oven is recommended. The final product should be a clear, viscous liquid.

Core Applications of [EMIM][MeSO₄] as a Green Solvent

The versatility of [EMIM][MeSO₄] and its analogues allows for their use in a wide array of applications.

A. Biomass Processing and Valorization

A significant challenge in producing biofuels and bio-based chemicals is overcoming the recalcitrance of lignocellulosic biomass. Ionic liquids, particularly those with anions capable of forming strong hydrogen bonds, are highly effective at dissolving cellulose.[9][10]

-

Mechanism of Action: The methyl sulfate anion disrupts the extensive hydrogen-bonding network within the cellulose polymer chains, allowing them to separate and dissolve. The imidazolium cation also plays a role in solvating the cellulose chains.[10] This dissolution process makes the cellulose more accessible to enzymes for subsequent hydrolysis into fermentable sugars.[11]

-

Workflow: The typical process involves heating the biomass in the ionic liquid to achieve dissolution, followed by the addition of an anti-solvent (like water or ethanol) to regenerate the cellulose as a more amorphous and digestible solid.[12] The ionic liquid can then be recovered and recycled after removal of the anti-solvent.

Diagram of Biomass Dissolution Workflow

Caption: Biomass processing workflow using [EMIM][MeSO₄].

B. Organic Synthesis and Catalysis

[EMIM][MeSO₄] serves as a stable and non-volatile medium for a variety of organic reactions. Its polarity can enhance reaction rates and, in some cases, alter selectivity compared to conventional solvents. It is particularly useful in acid-catalyzed reactions where the methyl sulfate anion can exhibit mild Brønsted acidity.[11] Applications include esterifications, Friedel-Crafts alkylations, and dehydration reactions.[11]

C. Electrochemistry and Energy Storage

The inherent ionic conductivity, wide electrochemical window, and thermal stability of [EMIM][MeSO₄] make it a suitable electrolyte component for electrochemical devices.[13] It has been investigated for use in:

-

Batteries: As a safer alternative to flammable organic carbonate-based electrolytes.[14]

-

Supercapacitors: Where its high ion concentration can lead to high capacitance at the electrode-electrolyte interface.[15]

-

Electrodeposition: Serving as a medium for the plating of metals and alloys.[11]

D. Separation Science and Extractions

The tunable miscibility of ionic liquids allows for their use in advanced separation processes. [EMIM][MeSO₄] and similar ILs can be used in liquid-liquid extractions to selectively remove organic compounds or metal ions from aqueous solutions.[4][11] Furthermore, their ability to dissolve certain gases makes them candidates for applications like CO₂ capture.[11]

A Critical Look at the "Green" Label: Environmental Profile & Toxicology

While the low volatility of ionic liquids is a significant environmental advantage, the "green" label requires a holistic assessment of their entire life cycle, including toxicity and biodegradability.[16]

-

Toxicity: The toxicity of imidazolium-based ionic liquids is a subject of ongoing research and is highly dependent on the specific cation and anion structures.[16] Studies have shown that some imidazolium ILs can exhibit toxicity towards aquatic organisms and soil microbes.[17][18] The toxicity often increases with the length of the alkyl chain on the imidazolium cation.[16] Some imidazolium compounds have been shown to cause membrane damage in cells, leading to cytotoxicity.[19] According to safety data, [EMIM][MeSO₄] is classified as a skin and eye irritant and may cause respiratory irritation.[6][8] However, comprehensive in-vivo toxicological data for many ionic liquids, including [EMIM][MeSO₄], is often lacking.[20]

-

Biodegradability: Many common ionic liquids, including those based on the imidazolium cation, are not readily biodegradable.[21] This persistence in the environment is a concern, as their solubility in water means they can be mobile in aquatic systems.[19][22] Their sorption to soil particles can lead to immobilization but also reduces their bioavailability for degradation.[22]

Challenges and Future Perspectives

The widespread industrial adoption of [EMIM][MeSO₄] and other ionic liquids faces several challenges, including higher production costs compared to traditional solvents and the need for more comprehensive long-term toxicological data.[24]

Future research is focused on designing the next generation of ionic liquids with improved biodegradability, lower toxicity, and reduced production costs. This includes exploring cations and anions derived from renewable resources. As industries continue to prioritize sustainable and safe manufacturing, the demand for well-characterized and environmentally benign ionic liquids like [EMIM][MeSO₄] is expected to grow, driving further innovation in their synthesis and application.[13][24]

References

- New Insight Into the Environmental Impact of Two Imidazolium Ionic Liquids. Effects on Seed Germination and Soil Microbial Activity - PubMed. (URL: )

- Understanding the Environmental Impact of Imidazolium Ionic Liquids. (URL: )

-

New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity | Request PDF - ResearchGate. (URL: [Link])

- Exploring 1-Ethyl-3-methylimidazolium Hydrogen Sulfate: Properties and Applic

-

The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid - Knowledge - Alfa Chemical Co., Ltd. (URL: [Link])

-

Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquid - American Chemical Society. (URL: [Link])

-

1-Ethyl-3-methylimidazolium ethyl sulfate, >98% - RoCo Global. (URL: [Link])

-

1-Ethyl-3-methylimidazolium methyl sulfate | C7H14N2O4S | CID 16211409 - PubChem. (URL: [Link])

-

Mobility and biodegradability of an imidazolium based ionic liquid in soil and soil amended with waste sewage sludge - Environmental Science: Processes & Impacts (RSC Publishing). (URL: [Link])

-

1-Ethyl-3-Methylimidazolium Ethylsulfate Charting Growth Trajectories: Analysis and Forecasts 2025-2033 - Data Insights Market. (URL: [Link])

-

New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed. (URL: [Link])

-

Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems - PMC - NIH. (URL: [Link])

-

Ionic Liquids as Specialty Solvents: Properties of EMIM Ethyl Sulfate. (URL: [Link])

-

Complete dissolution of woody biomass using an ionic liquid - BioResources. (URL: [Link])

-

Biomass and Cellulose Dissolution—The Important Issue in Renewable Materials Treatment. (URL: [Link])

-

(PDF) Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion - ResearchGate. (URL: [Link])

-

1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds? - MDPI. (URL: [Link])

-

Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid? | ResearchGate. (URL: [Link])

-

Synthesis of 1-ethyl-3-methylimidazolium hydrogen sulfate and its application in the electrolysis of aluminum - ResearchGate. (URL: [Link])

-

Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries | Request PDF - ResearchGate. (URL: [Link])

-

The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (URL: [Link])

-

The Versatility of Ionic Liquids: From Green Solvents to Material Science Innovations. (URL: [Link])

-

Air and Water Stable 1-Ethyl-3-methylimidazolium Based Ionic Liquids - DTIC. (URL: [Link])

-

Probing the Interaction of 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([Emim][EtSO4]) with Alcohols and Water by Solvent and Rotational Relaxation | Request PDF - ResearchGate. (URL: [Link])

-

Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. (URL: [Link])

-

Electrochemical exfoliation of a graphite electrode in 1-ethyl-3-methylimidazolium chloride-[EMIM]+Cl−–AlCl3 ionic liquid and its electrocatalytic application - Materials Advances (RSC Publishing). (URL: [Link])

-

The Hydrogen Bonding Interactions between the Ionic Liquid 1-Ethyl-3-Methylimidazolium Ethyl Sulfate and Water | Request PDF - ResearchGate. (URL: [Link])

-

Use of ionic liquids as `green' solvents for extractions. (URL: [Link])

-

Ionic Liquids as Green Solvents: A Comprehensive Review - ResearchGate. (URL: [Link])

-

[1-Ethyl-3-Methyl-Imidazolium][EthylSulfate]-based aqueous two phase systems: New experimental data and new modelling | Request PDF - ResearchGate. (URL: [Link])

-

1-Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride) | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

-